BI-135585 was developed by Boehringer Ingelheim as part of a series aimed at creating effective treatments for type 2 diabetes. It belongs to the class of oxazinanone-based compounds, which have been designed to exhibit enhanced solubility and reduced hydrophobicity compared to earlier candidates . The chemical structure of BI-135585 is characterized by its molecular formula and a molecular weight of approximately 460.56 g/mol .
The synthesis of BI-135585 involves several key steps that focus on optimizing the compound's pharmacological properties. The process typically begins with the formation of the oxazinanone core structure, which is achieved through a series of chemical reactions that may include cyclization and functional group modifications. The synthesis methodology is detailed in patent literature, specifically WO/2009/134400, which outlines various synthetic pathways leading to the desired compound .
The synthetic route emphasizes achieving high purity levels and favorable yields, critical for subsequent biological testing and clinical applications. The synthesis also incorporates strategies to enhance water solubility, which is vital for oral bioavailability in therapeutic applications.
BI-135585 features a complex molecular architecture that includes an oxazinanone ring structure. The InChI Key for BI-135585 is TXNPQZGSVXLGGP-MMTVBGGISA-N, providing a unique identifier for its chemical structure .
The compound's structural characteristics are essential for its interaction with the target enzyme. The presence of specific functional groups within the molecule facilitates binding to the active site of 11β-hydroxysteroid dehydrogenase type 1, thereby inhibiting its activity effectively.
BI-135585 undergoes specific chemical reactions that are essential for its biological activity. As an inhibitor of 11β-hydroxysteroid dehydrogenase type 1, it competes with cortisol for binding at the enzyme's active site. This competitive inhibition leads to decreased conversion of cortisone to cortisol, resulting in lower cortisol levels in tissues .
In vitro studies have demonstrated that BI-135585 exhibits an IC50 value indicative of its potency against this enzyme, showcasing its potential as a therapeutic agent in managing conditions associated with glucocorticoid excess.
The mechanism by which BI-135585 exerts its pharmacological effects involves selective inhibition of 11β-hydroxysteroid dehydrogenase type 1. By blocking this enzyme's activity, BI-135585 effectively reduces local cortisol concentrations in tissues such as liver and adipose tissue. This action can lead to improved insulin sensitivity and reduced gluconeogenesis, making it a promising candidate for treating type 2 diabetes mellitus .
Clinical trials have shown that administration of BI-135585 results in significant inhibition of hepatic 11β-hydroxysteroid dehydrogenase type 1 activity, supporting its role in metabolic regulation .
BI-135585 exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion profiles.
BI-135585 has been primarily investigated for its potential use in treating metabolic disorders such as type 2 diabetes mellitus. Its ability to selectively inhibit 11β-hydroxysteroid dehydrogenase type 1 positions it as a valuable therapeutic agent aimed at mitigating the effects of glucocorticoids on glucose metabolism and insulin sensitivity .
Further research into BI-135585 may expand its applications beyond diabetes management, possibly exploring roles in other conditions influenced by glucocorticoid metabolism.
11β-HSD1 is a NADPH-dependent enzyme highly expressed in liver and adipose tissue that catalyzes the intracellular conversion of inactive cortisone to active cortisol. This enzymatic activity amplifies local glucocorticoid signaling in key metabolic tissues without altering circulating cortisol levels. Excessive tissue-specific glucocorticoid activation promotes insulin resistance, hepatic gluconeogenesis, and adipogenesis—core pathological features of metabolic syndrome and type 2 diabetes (T2DM). Transgenic mouse models demonstrate that adipose tissue-specific overexpression of 11β-HSD1 induces visceral obesity, dyslipidemia, and insulin resistance, while 11β-HSD1 knockout mice exhibit improved insulin sensitivity and resistance to diet-induced metabolic disturbances [5] [6]. The enzyme’s structure features a substrate-binding pocket with conserved catalytic residues (Tyr183, Lys187, Ser170) that facilitate glucocorticoid reduction [5]. Tissue-specific dysregulation of 11β-HSD1 thus represents a critical mechanism underlying metabolic disease pathogenesis.
Selective inhibition of 11β-HSD1 offers a targeted strategy to reduce intracellular cortisol levels in metabolically active tissues while preserving systemic glucocorticoid homeostasis and minimizing off-target effects. Unlike global glucocorticoid receptor antagonists, this approach avoids HPA axis overactivation and retains beneficial physiological functions of cortisol. Crucially, selectivity over the closely related isoform 11β-HSD2 (which inactivates cortisol in the kidney) is essential to prevent sodium retention, hypokalemia, and hypertension associated with non-selective inhibitors like carbenoxolone [5] [6]. Preclinical evidence confirms that pharmacological 11β-HSD1 inhibition improves insulin sensitivity, glucose tolerance, and lipid profiles in rodent models of diabetes and obesity, supporting its therapeutic potential [5] [10].
Early 11β-HSD1 inhibitors included carbenoxolone (a derivative of glycyrrhetinic acid), which demonstrated improved hepatic insulin sensitivity in human studies but lacked selectivity for 11β-HSD1 over 11β-HSD2, leading to mineralocorticoid-related adverse effects [5] [6]. Subsequent clinical candidates like INCB13739 and MK-0916 showed modest glycemic improvements in phase II trials but faced developmental challenges including inconsistent tissue engagement, species selectivity issues, and limited efficacy duration [5] [9]. Species specificity proved particularly problematic, as many inhibitors exhibited high potency against human and primate 11β-HSD1 but markedly reduced activity against rodent isoforms, complicating preclinical-to-clinical translation [3] [7]. These limitations underscored the need for inhibitors with optimized selectivity, pharmacokinetic properties, and consistent tissue penetration.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7